2,3-Diaminopropane-1-thiol dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diaminopropane-1-thiol dihydrobromide is a chemical compound with the molecular formula C₃H₁₀N₂S·2HBr. It is commonly used as a reagent and building block in various chemical syntheses. This compound is known for its high purity and quality, making it a valuable tool in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diaminopropane-1-thiol dihydrobromide typically involves the reaction of 2,3-diaminopropane with hydrogen bromide in the presence of a suitable solvent. The reaction conditions often include controlled temperature and pH to ensure the desired product’s formation. The compound is then purified through recrystallization or other purification techniques to achieve high purity levels .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and yield. The compound is produced in bulk and subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2,3-Diaminopropane-1-thiol dihydrobromide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form amines or other reduced sulfur-containing compounds.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products’ formation .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives. These products have diverse applications in chemical synthesis and research .
Scientific Research Applications
2,3-Diaminopropane-1-thiol dihydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with metal ions.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2,3-Diaminopropane-1-thiol dihydrobromide involves its ability to interact with various molecular targets, including enzymes and metal ions. The compound’s thiol group can form stable complexes with metal ions, affecting the activity of metalloenzymes. Additionally, the amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3-Diaminopropane dihydrobromide: Similar in structure but differs in the position of the amino groups.
2,3-Diaminopropane-1-thiol hydrochloride: Similar in structure but contains hydrochloride instead of dihydrobromide
Uniqueness
2,3-Diaminopropane-1-thiol dihydrobromide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and binding properties. This uniqueness makes it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
(1-azaniumyl-3-sulfanylpropan-2-yl)azanium;dibromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2S.2BrH/c4-1-3(5)2-6;;/h3,6H,1-2,4-5H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAYOPSZSQIZDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS)[NH3+])[NH3+].[Br-].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Br2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.